A Technical Guide to Boc-L-Tyrosinol: A Chiral Building Block for Advanced Synthesis
A Technical Guide to Boc-L-Tyrosinol: A Chiral Building Block for Advanced Synthesis
Introduction: The Strategic Importance of Boc-L-Tyrosinol
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms is critical to a molecule's biological function and efficacy.[1] Within this context, chiral building blocks—enantiomerically pure molecules used as starting materials—are indispensable tools for constructing complex, stereochemically-defined targets.[2][]
Boc-L-Tyrosinol, a derivative of the natural amino acid L-tyrosine, has emerged as a highly versatile and valuable chiral building block.[4][5] Its structure is unique: the carboxylic acid of L-tyrosine is reduced to a primary alcohol, and the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[6] This configuration offers a stable, trifunctional scaffold—a primary alcohol, a protected amine, and a phenolic side chain—making it an ideal starting point for the synthesis of complex molecules, from peptide-based drugs to novel chiral ligands.[5][7] This guide provides an in-depth examination of Boc-L-Tyrosinol, detailing its properties, synthesis, core applications, and key experimental protocols for its use in research and development.
Physicochemical Properties
The reliable use of any chemical building block begins with a thorough understanding of its physical and chemical properties. Boc-L-Tyrosinol is typically a white to off-white powder, and its key properties are summarized below for quick reference.[4][6]
| Property | Value | Source(s) |
| CAS Number | 83345-46-4 | [4] |
| Molecular Formula | C₁₄H₂₁NO₄ | [4] |
| Molecular Weight | 267.33 g/mol | [4] |
| Appearance | White Powder | [4] |
| Melting Point | 115-122 °C | [4] |
| Optical Rotation | [α]²⁰/D = -27 ± 2º (c=1 in EtOH) | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Conditions | 0-8 °C | [4][5] |
Synthesis and Rationale
The synthesis of Boc-L-Tyrosinol is typically achieved from its parent amino acid, L-tyrosine. A common synthetic strategy involves two key transformations: protection of the amino group followed by reduction of the carboxylic acid.
Step 1: N-terminal Boc Protection
The first step is the protection of the α-amino group of L-tyrosine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mildly acidic conditions.[6] The standard reagent for this transformation is di-tert-butyl dicarbonate, (Boc)₂O.
-
Causality: The reaction is performed under basic conditions (e.g., using sodium hydroxide or triethylamine) to deprotonate the amino group, rendering it nucleophilic.[8] This activated amine then attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the stable carbamate linkage and releasing tert-butanol and carbon dioxide as byproducts. This method is highly efficient, often resulting in quantitative yields.[8][9]
Step 2: Carboxylic Acid Reduction
With the amine protected, the carboxylic acid of Boc-L-tyrosine can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include borane complexes (e.g., borane-tetrahydrofuran complex, BH₃·THF) or lithium aluminium hydride (LiAlH₄).
-
Causality: Boranes are preferred for their chemoselectivity; they readily reduce carboxylic acids while leaving the Boc protecting group and the aromatic ring intact. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup.
The logical flow of this synthesis is critical. Attempting the reduction first would result in a free amino alcohol, which could lead to undesired side reactions. Protecting the amine ensures that the reduction is targeted exclusively to the carboxylic acid, providing a clean and high-yielding route to the final product.
Core Applications in Research and Drug Development
The trifunctional nature of Boc-L-Tyrosinol makes it a strategic intermediate in several key areas of chemical synthesis.
Chiral Building Block in Asymmetric Synthesis
As a molecule derived from the chiral pool, Boc-L-Tyrosinol provides a readily available source of a defined stereocenter.[2] This is fundamental in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule.[1] The chiral backbone of Boc-L-Tyrosinol can be incorporated into larger molecules, guiding the stereochemical outcome of subsequent reactions. Chiral alcohols and amines are versatile synthons that can be directly incorporated into the structures of active pharmaceutical ingredients (APIs) as ethers or esters.
Synthesis of Peptidomimetics and Modified Peptides
Boc-L-Tyrosinol is a cornerstone in the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.[10] The replacement of the typical peptide bond with more robust linkages can be achieved by leveraging the primary alcohol of Boc-L-Tyrosinol for ether or ester formation. Furthermore, its derivatives are used to create unnatural amino acids, such as 2',6'-dimethyl-L-tyrosine, which has been instrumental in developing potent opioid ligands.[10]
Intermediate for Bioactive Molecules and Pharmaceuticals
The compound serves as a key intermediate in the production of a wide range of pharmaceuticals and bioactive molecules.[4][5] Its structure is particularly valuable in the development of drugs targeting neurological disorders, as its properties can be tailored to design compounds capable of crossing the blood-brain barrier.[4][6] The phenolic hydroxyl group can be modified to modulate activity or can serve as a handle for bioconjugation, allowing for the attachment of drugs or imaging agents to biomolecules for targeted therapies.[4][11] Recent research has also explored N-Boc-L-tyrosine-based analogs for their potential as antidiabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[6]
Key Experimental Protocol: Boc Group Deprotection
A frequent and critical step in utilizing Boc-L-Tyrosinol is the deprotection of the amino group to allow for further functionalization. The standard and most reliable method employs trifluoroacetic acid (TFA).
Objective: To remove the Boc protecting group from Boc-L-Tyrosinol to yield L-Tyrosinol as its TFA salt.
Materials:
-
Boc-L-Tyrosinol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Nitrogen or argon supply (optional, for moisture-sensitive follow-up steps)
Step-by-Step Methodology:
-
Dissolution: Dissolve Boc-L-Tyrosinol (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirring solution, add TFA (5-10 eq). A common and effective formulation is a 25-50% solution of TFA in DCM.[12] The reaction is typically performed at room temperature (RT).
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a free amine (or its salt), will have a much lower Rf value than the starting material. The reaction is generally complete within 1-2 hours.[12]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. This will typically leave a viscous oil or solid residue.[13]
-
Product Precipitation: To the residue, add a sufficient volume of cold diethyl ether and stir or sonicate the mixture. The TFA salt of L-Tyrosinol is insoluble in ether and will precipitate as a solid.[9]
-
Isolation and Drying: Collect the solid product by vacuum filtration, washing it with additional small portions of cold diethyl ether to remove any non-polar impurities. Dry the resulting solid under high vacuum. The product is obtained as the stable L-Tyrosinol TFA salt.
-
Causality of the Protocol: The mechanism involves protonation of the Boc group's carbonyl oxygen by the strong acid (TFA). This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates (releases CO₂) to yield the free amine, which is then protonated by the excess TFA to form the ammonium salt.[14] Using diethyl ether for precipitation is a classic workup technique; the high polarity of the TFA salt makes it insoluble in the non-polar ether, allowing for efficient isolation.[13]
Visualizations
Chemical Structure of Boc-L-Tyrosinol```dot
// Nodes for atoms N [label="N", pos="0,0.5!"]; H_N [label="H", pos="-0.5,0.8!"]; C_alpha [label="Cα", pos="0.8,0!"]; H_alpha [label="H", pos="0.8,-0.5!"]; C_beta [label="Cβ", pos="2,0.5!"]; H2_beta [label="H₂", pos="2,1!"]; C_gamma [label="Cγ", pos="3.2,0!"]; C_delta1 [label="Cδ₁", pos="3.2,-1!"]; C_delta2 [label="Cδ₂", pos="4.2,0.5!"]; C_epsilon1 [label="Cε₁", pos="4.2,-1.5!"]; C_epsilon2 [label="Cε₂", pos="5.2,0!"]; C_zeta [label="Cζ", pos="5.2,-1!"]; O_zeta [label="O", pos="6.2,-1.5!"]; H_zeta [label="H", pos="6.6,-1.3!"]; C_alcohol [label="C", pos="-0.2,-1.5!"]; H2_alcohol [label="H₂", pos="-0.2,-2!"]; O_alcohol [label="O", pos="0.6,-2.5!"]; H_alcohol [label="H", pos="0.6,-3!"];
// Boc Group C_boc_carbonyl [label="C", pos="-1.2,0!"]; O_boc_carbonyl [label="O", pos="-1.2,-0.5!"]; O_boc_ether [label="O", pos="-2.2,0.5!"]; C_tert [label="C", pos="-3.2,0!"]; CH3_1 [label="CH₃", pos="-3.2,1!"]; CH3_2 [label="CH₃", pos="-4.2,0!"]; CH3_3 [label="CH₃", pos="-3.2,-1!"];
// Edges N -- H_N; N -- C_alpha; C_alpha -- H_alpha; C_alpha -- C_beta; C_beta -- H2_beta; C_beta -- C_gamma; C_gamma -- C_delta1; C_gamma -- C_delta2; C_delta1 -- C_epsilon1; C_delta2 -- C_epsilon2; C_epsilon1 -- C_zeta; C_epsilon2 -- C_zeta; C_zeta -- O_zeta; O_zeta -- H_zeta; C_alpha -- C_alcohol; C_alcohol -- H2_alcohol; C_alcohol -- O_alcohol; O_alcohol -- H_alcohol;
// Boc Group Edges N -- C_boc_carbonyl; C_boc_carbonyl -- O_boc_carbonyl [style=double]; C_boc_carbonyl -- O_boc_ether; O_boc_ether -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;
// Aromatic Ring edge [style=solid]; C_gamma -- C_delta1; C_delta1 -- C_epsilon1; C_epsilon1 -- C_zeta; C_zeta -- C_epsilon2; C_epsilon2 -- C_delta2; C_delta2 -- C_gamma; edge [style=dashed]; C_gamma -- C_epsilon2; C_delta1 -- C_zeta; C_epsilon1 -- C_delta2; }
Caption: Standard experimental workflow for TFA-mediated Boc deprotection.
Role as a Synthetic Intermediate
Caption: Boc-L-Tyrosinol as a central precursor to diverse chemical classes.
Conclusion
Boc-L-Tyrosinol is more than a mere derivative of a natural amino acid; it is a strategically designed chiral building block that offers synthetic chemists a reliable and versatile platform for innovation. Its trifunctional nature, coupled with the robust and predictable chemistry of the Boc protecting group, makes it an invaluable asset in the synthesis of high-value molecules. From enhancing the potency of opioid peptidomimetics to serving as a key intermediate for targeted pharmaceuticals, Boc-L-Tyrosinol continues to be a compound of significant interest in both academic and industrial research, enabling the efficient and stereocontrolled construction of the complex molecules that define modern chemistry and medicine.
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